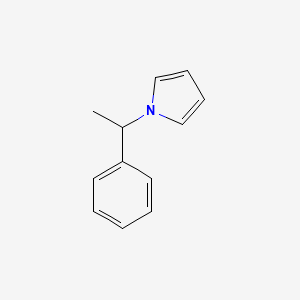

1-(1-phenylethyl)-1H-pyrrole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-phenylethyl)pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-11(13-9-5-6-10-13)12-7-3-2-4-8-12/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDQNBIZJNAJJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 1 1 Phenylethyl 1h Pyrrole Formation and Reactivity

Stereochemical Control Mechanisms in Enantioselective Syntheses

Achieving high levels of stereocontrol in the synthesis of chiral molecules like 1-(1-phenylethyl)-1H-pyrrole is a central goal of asymmetric synthesis. wikipedia.org This control is typically exerted at the transition state of the reaction, where subtle energetic differences between diastereomeric transition states, orchestrated by a chiral catalyst, lead to the preferential formation of one enantiomer. wikipedia.org

Chiral Catalyst-Substrate Interactions

The origin of enantioselectivity in catalyst-controlled reactions lies in the specific, non-covalent interactions between the chiral catalyst and the substrate. nih.govmdpi.com These interactions create a defined chiral environment around the reacting centers, lowering the activation energy for the pathway leading to one enantiomer over the other.

A primary mechanism for this control is hydrogen bonding. mdpi.com Chiral phosphoric acids, for example, can act as Brønsted acid catalysts where the phosphate (B84403) group engages in a hydrogen-bonding network with the substrate. acs.org This network helps to construct a well-defined chiral cavity that precisely orients the substrate for a stereoselective transformation. acs.org In some cases, the enantioselectivity is governed by a two-point hydrogen bond interaction between the catalyst's ligand and the substrate. mdpi.com

Beyond hydrogen bonding, other attractive and repulsive forces are at play. DFT calculations have revealed that in certain enantioselective additions to α,β-unsaturated 2-acyl imidazoles, enantioselectivity is determined by attractive catalyst-substrate interactions rather than steric repulsions. nih.gov Conversely, in the synthesis of axially chiral pyrroles, the final stereochemistry can be a result of a combination of spatial site resistance (steric hindrance) and hydrogen bonding between the catalyst and substrate. chim.it These subtle yet powerful interactions are fundamental to achieving high enantiomeric excess in the synthesis of chiral pyrroles.

| Catalyst Type | Key Interaction | Reaction Type | Mechanistic Insight | Reference |

|---|---|---|---|---|

| Chiral Phosphoric Acid | Hydrogen Bonding | Asymmetric Paal-Knorr | Creates a chiral cavity, orienting the substrate for selective reaction. | chim.itacs.org |

| Chiral-at-metal Iridium Complex | Hydrogen Bonding & Nucleophile Activation | Friedel-Crafts Alkylation | Metal center activates the electrophile while the ligand's H-bond donor site activates the nucleophile. | nih.gov |

| Silver Oxide / Chiral Phosphine (B1218219) | Hydrogen Bonding & Spatial Resistance | Heteroannulation | DFT calculations show a combination of steric and electronic interactions determines axial chirality. | chim.it |

| Chiral Gold(I) Complex | Electrostatic Interactions | Hydroamination/Isomerization | The chiral counteranion of the metal catalyst interacts with the substrate to control chemoselectivity. | researchgate.net |

Dynamic Kinetic Resolution Processes

Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture of rapidly interconverting enantiomers into a single, enantiomerically pure product, theoretically achieving up to 100% yield. chim.it This process is particularly effective for the synthesis of atropisomeric pyrroles, such as derivatives of this compound, where the barrier to rotation around a stereogenic axis is low enough to allow for rapid racemization under the reaction conditions. chim.it

The DKR process involves a chiral catalyst that reacts preferentially and at a much faster rate with one of the two enantiomers in the racemic mixture. As the reactive enantiomer is consumed, the principle of Le Châtelier dictates that the unreactive enantiomer equilibrates to regenerate the racemic mixture, continuously supplying the reactive enantiomer until the starting material is fully converted to the desired single enantiomeric product.

Several catalytic systems have been successfully employed for the DKR of pyrrole (B145914) derivatives. For instance, rhodium complexes with chiral-at-metal centers have been used in the dynamic kinetic resolution of fluxional N-arylpyrroles, affording products with high yields and excellent enantioselectivities. chim.it Similarly, palladium-catalyzed C-H functionalization has been employed in DKR processes, guided by transient chiral auxiliaries like L-tert-leucine amino acids. chim.it Ruthenium-catalyzed asymmetric transfer hydrogenation has also been used to perform an efficient DKR of N-aryl 2-formyl pyrroles, where a transient interaction between the formyl group and a phosphine moiety on the scaffold facilitates the labilization of the stereogenic axis. nih.gov Organocatalysts, such as chiral phosphoric acids and peptides, have also proven effective in promoting DKR for the synthesis of various axially chiral compounds. nih.govrsc.org

| Catalyst System | Substrate Type | Reaction Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Rhodium Complex (Chiral-at-metal) | Fluxional N-arylpyrroles | C-H Functionalization | High ee | chim.it |

| Palladium Complex / L-tert-leucine deriv. | N-arylpyrroles | C-H Alkynylation | Up to 98% ee | chim.it |

| Ruthenium Complex / Chiral Diamine | N-aryl 2-formyl pyrroles | Reductive Amination (ATH) | Up to 99% ee | nih.gov |

| Chiral Tripeptide | Racemic Biaryl Substrates | Asymmetric Bromination | >95:5 e.r. in most cases | nih.gov |

| Chiral Phosphoric Acid | Allene (B1206475) Intermediates | Domino Reaction | 70-98% ee | rsc.org |

Spectroscopic Characterization Techniques for Structural Elucidation of 1 1 Phenylethyl 1h Pyrrole and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) analysis of 1-(1-phenylethyl)-1H-pyrrole reveals a distinct set of signals that correspond to each unique proton environment in the molecule. The spectrum provides key information regarding the integration (number of protons), chemical shift (electronic environment), and multiplicity (neighboring protons).

In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), the signals are well-resolved. The protons of the phenyl group typically appear as a multiplet in the aromatic region, between δ 7.11 and 7.36 ppm. The protons on the pyrrole (B145914) ring also produce characteristic signals. The α-protons (adjacent to the nitrogen) and β-protons (adjacent to the α-carbons) are electronically distinct and often appear as separate triplets due to coupling with each other. For instance, the α-protons (H-2, H-5) can be seen as a triplet at approximately δ 6.79 ppm, while the β-protons (H-3, H-4) appear as a triplet around δ 6.23 ppm.

The methine proton (-CH-) of the ethyl group is a significant diagnostic signal. It appears as a quartet at approximately δ 5.31 ppm, resulting from coupling with the three protons of the adjacent methyl group. Conversely, the methyl protons (-CH₃) appear as a doublet at around δ 1.86 ppm, caused by coupling to the single methine proton. uminho.pt

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 7.36 – 7.26 | m | - | 3H | Phenyl H |

| 7.14 – 7.11 | m | - | 2H | Phenyl H |

| 6.79 | t | 2.2 | 2H | Pyrrole α-H |

| 6.23 | t | 2.2 | 2H | Pyrrole β-H |

| 5.31 | q | 7.1 | 1H | N-CH(CH₃)Ph |

| 1.86 | d | 7.1 | 3H | N-CH(CH₃)Ph |

Data acquired in CDCl₃ at 600 MHz. uminho.pt

The introduction of substituents onto the pyrrole or phenyl rings in derivatives of this compound leads to predictable changes in the ¹H NMR spectrum, affecting chemical shifts and coupling patterns, which further aids in structural confirmation.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

In the ¹³C NMR spectrum, the carbon atoms of the phenyl ring typically resonate in the δ 126.0-143.7 ppm range. The ipso-carbon, to which the ethyl group is attached, is found at the most downfield position in this group, around δ 143.7 ppm, due to its quaternary nature and attachment to the rest of the molecule. The other aromatic carbons appear at approximately δ 128.8, 127.5, and 126.0 ppm. uminho.pt

The carbons of the pyrrole ring have characteristic chemical shifts, with the α-carbons appearing around δ 119.6 ppm and the β-carbons at approximately δ 108.1 ppm. The upfield shift compared to the phenyl carbons is characteristic of electron-rich five-membered heterocycles. The aliphatic carbons of the phenylethyl substituent are found further upfield. The methine carbon (-CH-) signal appears around δ 58.2 ppm, and the methyl carbon (-CH₃) signal is observed at approximately δ 22.2 ppm. uminho.pt The structures of derivatives are often confirmed using ¹³C NMR spectroscopy. bsu.edu.az

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 143.7 | Phenyl C (ipso) |

| 128.8 | Phenyl CH |

| 127.5 | Phenyl CH |

| 126.0 | Phenyl CH |

| 119.6 | Pyrrole α-C |

| 108.1 | Pyrrole β-C |

| 58.2 | N-CH(CH₃)Ph |

| 22.2 | N-CH(CH₃)Ph |

Data acquired in CDCl₃ at 151 MHz. uminho.pt

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives is characterized by absorption bands corresponding to the vibrations of its specific bonds. bsu.edu.az

The key characteristic absorption regions include:

Aromatic and Pyrrole C-H Stretching: Vibrations for the C-H bonds on both the phenyl and pyrrole rings are expected in the region of 3100-3000 cm⁻¹. libretexts.org For example, derivatives have shown these peaks around 3025 cm⁻¹. researchgate.net

Aliphatic C-H Stretching: The C-H bonds of the ethyl group exhibit stretching vibrations typically between 2980 and 2850 cm⁻¹. libretexts.org Substituted derivatives show corresponding peaks in the 2976-2928 cm⁻¹ range. researchgate.net

C=C Stretching: The aromatic carbon-carbon double bond stretches within the phenyl and pyrrole rings give rise to several bands in the 1600-1450 cm⁻¹ region.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond of the pyrrole ring is also observable.

Out-of-Plane C-H Bending: Strong absorptions in the 900-675 cm⁻¹ region correspond to the out-of-plane ("oop") bending of the C-H bonds on the phenyl ring, which can help determine the substitution pattern on the ring.

In studies of related derivatives, IR spectroscopy has been routinely used to confirm the successful synthesis of the target molecules. bsu.edu.az For instance, a derivative, (R)-ethyl 4-methyl-2-phenyl-1-(1-phenylethyl)-1H-pyrrole-3-carboxylate, was characterized by IR spectroscopy, showing characteristic peaks at 3040–2970 cm⁻¹ (C-H stretch), 1540 cm⁻¹ (C=C stretch), and 1425 and 1380 cm⁻¹ (C-H bend). bsu.edu.az

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated π-systems. The pyrrole and phenyl rings in this compound act as chromophores.

The UV-Vis spectrum of pyrrole itself exhibits a strong absorption band around 210 nm, which is attributed to a π → π* electronic transition. researchgate.net When the phenyl group is attached to the pyrrole nitrogen, as in N-phenylpyrrole, a resonance interaction occurs between the two aromatic systems, influencing the electronic absorption spectrum. optica.org This interaction typically results in absorption bands that are shifted compared to the individual chromophores.

For this compound, one would expect to see absorptions characteristic of both the pyrrole and phenyl moieties. The spectrum is likely dominated by intense π → π* transitions. Studies on derivatives, such as 2-amino-4-phenyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile, have shown a maximum absorption (λmax) at 228 nm. researchgate.net The position of the absorption maxima can be significantly influenced by substituents on either the pyrrole or phenyl ring, which can alter the electron density and the extent of conjugation within the molecule. uminho.pt

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a particularly precise form of mass spectrometry that can determine the mass of a molecule with a very high degree of accuracy (typically to within 0.0001 atomic mass units). This precision allows for the unambiguous determination of a compound's elemental formula.

For this compound, the molecular formula is C₁₂H₁₃N. The calculated exact mass (monoisotopic mass) for the protonated molecule [M+H]⁺ is 172.1121 g/mol . An HRMS experiment would be expected to yield a measured m/z value that matches this calculated value very closely, thus confirming the elemental composition.

HRMS is extensively used in the characterization of derivatives. For example, in the synthesis of (R)-2-(Azidomethyl)-5-phenyl-1-(1-phenylethyl)-1H-pyrrole, HRMS was used to confirm the product's identity. The calculated mass for the protonated molecule [M+H]⁺ (C₂₀H₂₁N₄) was 317.5973, and the found value was 317.5975, providing strong evidence for the successful synthesis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone analytical technique for the analysis of synthesized organic compounds, including pyrrole derivatives. It combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. This combination allows for the effective separation of a compound from a reaction mixture and its subsequent identification based on its mass-to-charge ratio (m/z).

In the context of pyrrole chemistry, LC-MS is routinely employed to confirm the successful synthesis of a target molecule by verifying its molecular weight. ijpras.combiointerfaceresearch.com For instance, in the synthesis of novel pyrrole derivatives, the observation of the molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated molecular weight of the product is a critical piece of confirmatory evidence. ijpras.comresearchgate.netmdpi.com

The chromatographic separation is typically achieved on a reverse-phase HPLC column. nih.gov The choice of mobile phase, often a mixture of an aqueous solution (like water with acetic acid) and an organic solvent (like methanol (B129727) or acetonitrile), is optimized to achieve good separation of the analyte from impurities and starting materials. bevital.no The mass spectrometer, serving as the detector, provides high sensitivity and specificity, making it possible to detect and identify compounds even at very low concentrations. nih.govchromsoc.jp The final structures of many newly synthesized pyrrole derivatives are often confirmed by LC-MS in conjunction with other spectroscopic data like NMR and IR. ijpras.combiointerfaceresearch.comnih.gov

Table 1: Representative LC-MS Parameters for Pyrrole Derivative Analysis

| Compound Type | Column | Mobile Phase | Ionization Mode | Observed Ion (m/z) | Reference |

| Pyrrole-2,3,5-tricarboxylic acid | Reverse Phase HPLC | Not specified | Not specified | Not specified | nih.gov |

| 2-(2-(Benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid | RP-HPLC | DCM:MeOH (9:1) | Not specified | Not specified | mdpi.com |

| Pyrrole coupled carbothioamides | Not specified | Not specified | Not specified | Not specified | biointerfaceresearch.com |

| 4-(1H-naphtho[1,8-de] Current time information in Bangalore, IN.mdpi.commdpi.comtriazin-1-ylsulfonyl)phenyl derivatives | LC-MSD-Trap-SL_01046 | Not specified | Not specified | 539, 568 | ijpras.com |

| Folate Catabolites (pABG, apABG) | Not specified | Acetic acid, water, methanol | Not specified | Not specified | bevital.no |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography, also known as single-crystal X-ray diffraction (SCXRD), is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. anton-paar.com This technique provides unambiguous proof of a molecule's constitution and conformation, including bond lengths, bond angles, and torsional angles in the solid state. For novel pyrrole derivatives, obtaining a crystal structure is the gold standard for structural elucidation. mdpi.comnih.govnih.gov

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, the electron density map of the molecule can be calculated, which in turn reveals the atomic positions. anton-paar.com

Table 2: Selected Crystallographic Data for Pyrrole Derivatives

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

| 2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one | C₇H₇Cl₂NO | Orthorhombic | P2₁2₁2₁ | a = 5.62 Å, b = 10.15 Å, c = 14.54 Å | mdpi.com |

| 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one | C₆H₆ClNO | Orthorhombic | P2₁2₁2₁ | a = 5.28 Å, b = 9.88 Å, c = 12.35 Å | mdpi.com |

| Methyl 1H-pyrrole-2-carboxylate | C₆H₇NO₂ | Monoclinic | P2₁/c | a = 11.08 Å, b = 6.46 Å, c = 9.00 Å, β = 108.38° | mdpi.com |

| 1,3-Bis(5-formylpyrrol-2-yl)benzene | C₁₈H₁₄N₂O₂ | Monoclinic | P2₁/c | a = 17.38 Å, b = 4.97 Å, c = 15.54 Å, β = 105.89° | tubitak.gov.tr |

| Ethyl-3,5-diphenyl-1H-pyrrole-2-carboxylate | C₂₁H₁₉NO₂ | Monoclinic | P2₁/c | a = 10.53 Å, b = 7.51 Å, c = 20.24 Å, β = 102.13° | acgpubs.org |

| 13-(4-Cl-pyrrole)-matrine | C₁₉H₂₆ClN₃O | Orthorhombic | P2₁2₁2₁ | a = 9.61 Å, b = 12.08 Å, c = 15.35 Å | scispace.com |

| 2-(2-nitro-1-phenylethyl)-1H-pyrrole | C₁₂H₁₂N₂O₂ | Orthorhombic | P2₁2₁2₁ | a = 13.48 Å, b = 20.32 Å, c = 24.98 Å | rsc.org |

Computational Chemistry and Molecular Modeling of 1 1 Phenylethyl 1h Pyrrole Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. costech.or.tz It is a widely used approach due to its favorable balance of accuracy and computational cost. costech.or.tz A typical DFT study on 1-(1-phenylethyl)-1H-pyrrole would involve the following analyses.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties.ijcce.ac.irThe two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).ijcce.ac.ir

HOMO : Represents the ability of a molecule to donate an electron. A higher HOMO energy suggests a better electron donor. dergipark.org.tr

LUMO : Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor. dergipark.org.tr

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability. dergipark.org.trresearchgate.net A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in electron transfer during chemical reactions.

Molecular Electrostatic Potential (MEP) MappingA Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule.juniperpublishers.comIt is a color-coded map where different colors represent different values of the electrostatic potential.nih.gov

Red regions : Indicate negative potential, rich in electrons, and are susceptible to electrophilic attack.

Blue regions : Indicate positive potential, electron-poor, and are susceptible to nucleophilic attack.

Green regions : Represent neutral or zero potential areas. nih.gov

The MEP map for this compound would reveal its reactive sites, helping to predict how it might interact with other molecules and its potential hydrogen bonding interactions. dergipark.org.tr

Quantum Chemical Studies and Theoretical Spectroscopic Data Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of pyrrole (B145914) derivatives. mdpi.com These methods can elucidate the electron distribution within the molecule, which is crucial for predicting its reactivity. The nitrogen lone pair in the pyrrole ring is delocalized into the aromatic system, which increases the electron density of the ring and makes it highly reactive towards electrophiles. pearson.com

Table 1: Illustrative Example of Theoretically Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Pyrrole Derivative

The following table demonstrates the typical accuracy of DFT calculations in predicting NMR chemical shifts for a related compound, (R)-ethyl 4-methyl-2-phenyl-1-(1-phenylethyl)-1H-pyrrole-3-carboxylate. pearson.com

| Atom | Experimental Shift (ppm) pearson.com | Calculated Shift (ppm) |

| C2 | 134.5 | 134.2 |

| C3 | 115.8 | 115.5 |

| C4 | 120.1 | 119.8 |

| C5 | 128.7 | 128.4 |

Note: The calculated data is illustrative and based on typical results from DFT calculations, not from a specific study on this exact molecule.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net For systems involving this compound, MD simulations can provide detailed insights into conformational dynamics, solvation effects, and interactions with other molecules. frontiersin.orgacs.org These simulations solve Newton's equations of motion for a system of interacting particles, generating trajectories that reveal how the system evolves. researchgate.net

In the context of a molecule like this compound, MD simulations could be used to explore the rotational barrier around the single bond connecting the phenylethyl group to the pyrrole nitrogen. This would provide information on the preferred conformations of the molecule in different environments, such as in a vacuum or in an aqueous solution. Studies on other aromatic heterocycles have shown that the surrounding solvent can significantly influence the preferred orientation and stacking interactions of the rings. frontiersin.orgnih.gov The desolvation process, which is crucial for binding to biological targets, is also a key aspect that can be investigated with MD simulations. acs.org

Table 2: Typical Parameters for an MD Simulation of an Aromatic Heterocycle in Water

| Parameter | Value/Description |

| Force Field | GAFF (General Amber Force Field) acs.org |

| Water Model | TIP3P |

| Ensemble | NPT (Isothermal-isobaric) nih.gov |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 10-100 ns |

| Time Step | 2 fs |

Note: This table represents a typical setup for an MD simulation and is not specific to this compound.

Computational Mechanistic Studies and Transition State Analysis

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine the activation energies that govern the reaction rate. bohrium.com For the synthesis of substituted pyrroles, computational studies can help to understand the regioselectivity and efficiency of different synthetic routes. nih.govacs.org

For example, the Paal-Knorr synthesis, a common method for preparing pyrroles, involves the reaction of a 1,4-dicarbonyl compound with a primary amine. biopolymers.org.ua Computational studies can model the reaction pathway, including the initial attack of the amine, the formation of a hemiaminal, and the subsequent cyclization and dehydration steps to form the pyrrole ring. biopolymers.org.ua

Transition state analysis is a key component of these studies. By calculating the structure and energy of the transition state, the rate-limiting step of a reaction can be identified. acs.org For electrophilic aromatic substitution on the pyrrole ring, computational analysis can compare the energies of the transition states for attack at the C2 versus the C3 position, explaining the observed regioselectivity. researchgate.netpearson.com Studies on various pyrrole derivatives consistently show that the transition state leading to C2 substitution is lower in energy, making it the kinetically favored pathway. pearson.comresearchgate.net

Table 3: Illustrative Example of Calculated Activation Energies for Electrophilic Bromination of Pyrrole

The following table provides an example of calculated activation energies for the formation of sigma-intermediates in the electrophilic substitution of pyrrole, demonstrating the preference for the α-position (C2). researchgate.net

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) researchgate.net |

| Attack at C2 (α-position) | TS-σ1 | 18.48 |

| Attack at C3 (β-position) | TS-σ2 | 19.20 |

Note: This data is for the parent pyrrole molecule and serves as an illustrative example of computational mechanistic analysis.

Advanced Applications of 1 1 Phenylethyl 1h Pyrrole and Its Derivatives in Materials Science and Catalysis

Applications in Materials Science

The functionalization of the pyrrole (B145914) monomer with the 1-phenylethyl group has led to the creation of novel polymers with tailored optical and electronic properties. These materials have shown considerable promise in various high-performance applications, from data storage to smart windows and advanced display technologies.

The electropolymerization of chiral N-substituted pyrrole monomers, such as (+)-(1S)-N-(1-phenylethyl)pyrrole and (–)-(1R)-N-(1-phenylethyl)pyrrole, yields chiral conducting polymers. publish.csiro.aulisidian.com These materials are a unique class of macromolecules that combine electrical conductivity with chirality, leading to remarkable chiroptical properties established by techniques like circular dichroism spectroscopy. publish.csiro.aunih.gov The resulting polymer films possess distinct electrical and spectroscopic characteristics directly influenced by the chiral nature of the monomer unit. publish.csiro.au

The synthesis involves the electropolymerization of the N-substituted pyrrole monomers, which has been shown to be a facile method for producing films of these chiral conducting polymers. publish.csiro.au The properties of these polymers are not only dependent on the chiral substituent but also on the conditions of the electrochemical polymerization process. lisidian.com The ability to undergo redox switching makes them suitable for a variety of applications, including chiral sensors, novel stationary phases for chiral separations, and as chiral electrodes for electrochemical asymmetric synthesis. nih.gov

| Monomer | Polymerization Method | Resulting Material | Key Properties | Reference |

|---|---|---|---|---|

| (+)-(1S)-N-(1-phenylethyl)pyrrole | Electropolymerization | Chiral Conducting Polymer Film | Optically active, Electrical conductivity, Specific spectroscopic properties | publish.csiro.au |

| (–)-(1R)-N-(1-phenylethyl)pyrrole | Electropolymerization | Chiral Conducting Polymer Film | Optically active, Electrical conductivity, Specific spectroscopic properties | publish.csiro.au |

Derivatives of this compound are instrumental in the development of materials for electrochromic devices (ECDs), which can change their optical properties upon the application of an electrical voltage. A notable example is the polymer derived from 1-(1-phenylethyl)-2,5-di(2-thienyl)-1H-pyrrole (PETPy). researchgate.netmetu.edu.tr This polymer can be synthesized via both chemical and electrochemical oxidative polymerization. The chemical method yields a polymer that is soluble in common organic solvents, a significant advantage for material processing. researchgate.net

The resulting polymer films exhibit reversible color changes during electrochemical cycling between their reduced (neutral) and oxidized states. researchgate.net For instance, dual-type polymer ECDs have been constructed using a polymer of PETPy and poly(3,4-ethylenedioxythiophene) (PEDOT), demonstrating good switching times, reasonable contrast, and optical memory. researchgate.net The electrochromic performance, including optical contrast and coloration efficiency, is a key area of research, with studies showing that the properties can be tuned by modifying the polymer structure. researchgate.netcore.ac.ukcore.ac.uk

| Polymer | Monomer | Application | Key Performance Metrics | Reference |

|---|---|---|---|---|

| Poly(1-(1-phenylethyl)-2,5-di(2-thienyl)-1H-pyrrole) (P(PETPy)) | 1-(1-phenylethyl)-2,5-di(2-thienyl)-1H-pyrrole | Electrochromic Device (ECD) | Good switching times, reasonable contrasts, optical memory | researchgate.net |

| Poly(1-phenyl-2,5-di(2-thienyl)-1H-pyrrole) (P(PTP)) | 1-phenyl-2,5-di(2-thienyl)-1H-pyrrole | Electrochromic Device (ECD) | Optical contrast (T%): 27%, Switching time: 1.7 s | researchgate.net |

Pyrrole-based π-conjugated organic molecules are considered promising candidates for optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs). jmaterenvironsci.com The design of new materials often involves computational studies to predict their structural and electronic properties. Quantum chemistry methods, such as Density Functional Theory (DFT), are used to evaluate key parameters like the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which are crucial for efficient charge injection and transport in OLEDs. jmaterenvironsci.comdntb.gov.ua

While direct applications of this compound in OLEDs are not extensively documented, the properties of related pyrrole derivatives suggest their potential. For instance, computational studies on pyrrole-terphenyl systems have been conducted to propose new organic materials for OLEDs. jmaterenvironsci.com The introduction of bulky substituents on the pyrrole ring can influence the material's morphology and prevent aggregation, which is often beneficial for OLED performance. The synthesis of various heterocycles, including pyrrole derivatives, is an active area of research for developing new and improved OLED materials. uniss.it The unique properties conferred by the 1-phenylethyl group could potentially be harnessed to create efficient and stable host or emissive materials for next-generation displays. researchgate.net

Electrochromic Devices

Role in Homogeneous and Heterogeneous Catalysis

The structural features of this compound and its derivatives, particularly their chirality and electronic tunability, make them valuable components in the design of catalysts for a range of chemical transformations.

The 1-(1-phenylethyl) moiety serves as a powerful chiral auxiliary in the synthesis of ligands for asymmetric catalysis. metu.edu.tr These chiral ligands, when complexed with a metal center, can induce high levels of enantioselectivity in chemical reactions, which is critical in the synthesis of pharmaceuticals and fine chemicals. routledge.com

Research has demonstrated the synthesis of various chiral pyrrole derivatives incorporating the 1-phenylethyl group. For example, compounds like (R)-ethyl 4-methyl-2-phenyl-1-(1-phenylethyl)-1H-pyrrole-3-carboxylate and ethyl-2-methyl-4-phenyl-1-((R)-1-phenylethyl)-1H-pyrrole-3-carboxylate have been synthesized and characterized. psu.edubsu.edu.az These molecules are designed to act as ligands that create a specific chiral environment around a metal catalyst. chim.itnih.gov The development of new synthetic methodologies for such chiral pyrrole derivatives is an active field of research, aiming to expand the library of available ligands for various asymmetric transformations, including palladium-catalyzed reactions. nih.govmetu.edu.trresearchgate.net The synthesis of (R)-1-(1-Phenylethyl)-1H-pyrrole-2-carboxylic acid further highlights the use of this scaffold in creating chiral building blocks for ligand development. bldpharm.com

| Chiral Pyrrole Derivative | Potential Application | Key Synthetic Feature | Reference |

|---|---|---|---|

| (R)-ethyl 4-methyl-2-phenyl-1-(1-phenylethyl)-1H-pyrrole-3-carboxylate | Chiral ligand for asymmetric catalysis | Incorporation of (R)-1-phenylethyl group for chirality | bsu.edu.az |

| Ethyl-2-methyl-4-phenyl-1-((R)-1-phenylethyl)-1H-pyrrole-3-carboxylate | Chiral ligand for asymmetric catalysis | Four-component reaction for synthesis | psu.edu |

| (R)-1-(1-Phenylethyl)-1H-pyrrole-2-carboxylic acid | Chiral building block for ligand synthesis | Carboxylic acid functionality for further modification | bldpharm.com |

Pyrrole-based systems have demonstrated significant potential as both homogeneous and heterogeneous catalysts. In heterogeneous catalysis, pyrrole units are incorporated into robust frameworks like conjugated microporous polymers (CMPs). frontiersin.orgnih.govnih.govresearchgate.net These materials possess high specific surface areas, tunable pore sizes, and abundant nitrogen sites that can act as catalytic centers. frontiersin.orgnih.gov For instance, pyrrole-based CMPs have shown high catalytic activity and excellent recyclability in Knoevenagel condensation reactions. frontiersin.orgnih.govresearchgate.net The catalytic performance is attributed to the inherent porosity and the weakly basic nature of the pyrrole moieties within the polymer structure. frontiersin.org

Compound Index

| Compound Name |

|---|

| This compound |

| (+)-(1S)-N-(1-phenylethyl)pyrrole |

| (–)-(1R)-N-(1-phenylethyl)pyrrole |

| 1-(1-phenylethyl)-2,5-di(2-thienyl)-1H-pyrrole (PETPy) |

| poly(3,4-ethylenedioxythiophene) (PEDOT) |

| (R)-ethyl 4-methyl-2-phenyl-1-(1-phenylethyl)-1H-pyrrole-3-carboxylate |

| ethyl-2-methyl-4-phenyl-1-((R)-1-phenylethyl)-1H-pyrrole-3-carboxylate |

| (R)-1-(1-Phenylethyl)-1H-pyrrole-2-carboxylic acid |

| 1-phenyl-2,5-di(2-thienyl)-1H-pyrrole (PTP) |

Q & A

Q. What are the optimal synthetic routes for 1-(1-phenylethyl)-1H-pyrrole, and how do reaction conditions influence yield?

Methodological Answer:

- Synthetic Pathways : The Clausson-Kaas reaction is a validated method for synthesizing substituted pyrroles. For this compound, analogous protocols involve reacting phenethylamine derivatives with diketones or via alkylation of pyrrole precursors (e.g., using phenethyl halides) .

- Critical Parameters :

- Temperature : Elevated temperatures (80–120°C) improve reaction rates but may risk side reactions (e.g., over-alkylation).

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of pyrrole, while dichloromethane/hexane mixtures aid in purification .

- Catalysts : Lewis acids (e.g., AlCl₃) or phase-transfer catalysts can optimize regioselectivity .

- Yield Optimization : Pilot studies report yields up to 93% under controlled stoichiometry and inert atmospheres .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- Purity Assessment :

- TLC : Rf values in hexane/ethyl acetate (3:1) systems monitor reaction progress .

- HPLC : Reverse-phase columns (C18) quantify impurities using UV detection at λ ~250 nm (pyrrole π→π* transitions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during alkylation of pyrrole derivatives?

Methodological Answer:

- Case Study : In polar Diels-Alder reactions, competing regioisomers (e.g., 6a vs. 6b in nitronaphthalene systems) arise from electronic and steric effects .

- Strategies :

- Computational Modeling : DFT calculations predict transition-state energies to rationalize regioselectivity (e.g., frontier molecular orbital analysis) .

- Steric Maps : Substituent bulkiness (e.g., phenethyl vs. propynyl groups) directs alkylation to less hindered positions .

- Kinetic Control : Low temperatures and short reaction times favor kinetic products .

Q. What mechanistic insights govern the biological activity of this compound derivatives?

Methodological Answer:

- Hypothesis Testing :

- Receptor Binding Assays : Radioligand displacement studies (e.g., using ³H-labeled analogs) quantify affinity for targets like GPCRs or enzymes .

- Structure-Activity Relationships (SAR) : Compare bioactivity of analogs (e.g., nitro- or sulfonyl-substituted pyrroles) to identify pharmacophores .

- Metabolic Stability :

- Microsomal Incubations : Liver microsome assays (e.g., CYP450 isoforms) assess oxidative degradation pathways .

Q. How can conflicting spectroscopic data for this compound derivatives be reconciled?

Methodological Answer:

- Case Example : Discrepancies in NMR shifts may stem from solvent polarity or tautomerism.

- Resolution Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.